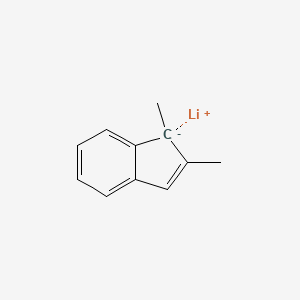-chromium(III)-trichloride CAS No. 1252666-34-4](/img/structure/B6298041.png)
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride (Cr-TBP) is a coordination compound consisting of chromium in the +3 oxidation state and trichloride anion. It is a complex of chromium and trichloride, and has been studied in recent years for its potential applications in various scientific fields. This compound has been used in various scientific research and industrial applications, such as in the synthesis of pharmaceuticals and in the production of specialty chemicals and catalysts.
Mecanismo De Acción
The mechanism of action of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride is not fully understood. It is believed that the coordination of the chromium and trichloride anion results in the formation of a complex that is capable of catalyzing chemical reactions. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride are not fully understood. It is believed that the coordination of the chromium and trichloride anion may result in changes in the structure of proteins, which can lead to changes in their activity. In addition, it is believed that [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride may interact with enzymes and other proteins, which can lead to changes in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride in laboratory experiments has several advantages. It is a relatively inexpensive and easy to use reagent, and it is relatively stable in a variety of solvents. In addition, it is capable of catalyzing a variety of reactions, making it a useful tool for laboratory experiments.
However, there are also some limitations to using [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride in laboratory experiments. It is not a very selective reagent, and it can be difficult to control the rate of reaction. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride are still being explored. Future research could focus on developing new methods for synthesizing [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride and improving its selectivity and solubility. In addition, further research could focus on exploring the potential biochemical and physiological effects of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride, as well as its potential for use in drug design and development. Finally, further research could focus on exploring the potential applications of [2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride in nanotechnology and materials science.
Métodos De Síntesis
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride is synthesized by reacting chromium(III) chloride and 2,3-bis(N-2-methylphenylimino)butane (TBP). The reaction is conducted in a 1:1 molar ratio in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature and the resulting product is a yellow-orange solid.
Aplicaciones Científicas De Investigación
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals, in the production of specialty chemicals, and as a catalyst in the synthesis of polymers materials. In addition, it has been used in the production of nanomaterials such as carbon nanotubes and graphene.
Propiedades
IUPAC Name |
2-N,3-N-bis(2-methylphenyl)butane-2,3-diimine;oxolane;trichlorochromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.C4H8O.3ClH.Cr/c1-13-9-5-7-11-17(13)19-15(3)16(4)20-18-12-8-6-10-14(18)2;1-2-4-5-3-1;;;;/h5-12H,1-4H3;1-4H2;3*1H;/q;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIPARFGJWNAN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C(=NC2=CC=CC=C2C)C.C1CCOC1.Cl[Cr](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl3CrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Bis(N-2-methylphenylimino)butane](thf)-chromium(III)-trichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)

![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![1,2-Diphenyl-1,2-Bis[(N-2-bromophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298025.png)
![3,4-Bis[(N-5-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298042.png)
![[2,4-Bis(N-2-methylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298047.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![3,4-Bis[(N-4-fluorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298056.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)